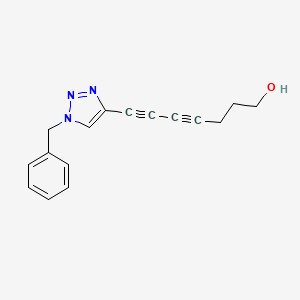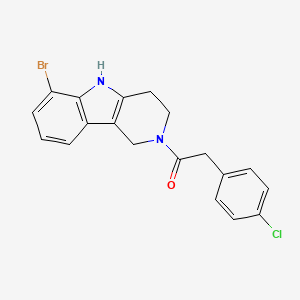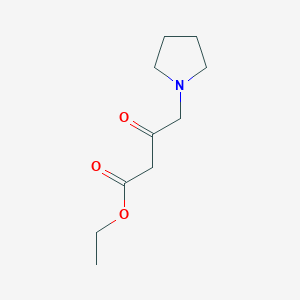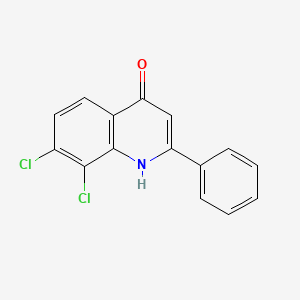![molecular formula C17H19NO2 B12638476 1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one CAS No. 920804-35-9](/img/structure/B12638476.png)
1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one is an organic compound with a molecular formula of C17H19NO2. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethanone structure with an ethylamino substituent. It is a versatile compound with significant applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-benzyloxybenzaldehyde and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Synthetic Route: The primary synthetic route involves the condensation of 4-benzyloxybenzaldehyde with ethylamine, followed by a series of purification steps to isolate the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for higher yields and better control over reaction parameters.
Chemical Reactions Analysis
1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reactions are often conducted under controlled temperatures and pressures to achieve the desired products.
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
1-[4-(Benzyloxy)phenyl]-2-(ethylamino)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[2-(benzyloxy)phenyl]ethan-1-one and 1-[4-(benzyloxy)phenyl]ethanol share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of the ethylamino group in this compound imparts unique chemical and biological properties, making it distinct from its analogs. This uniqueness is reflected in its specific applications and the types of reactions it undergoes.
Properties
CAS No. |
920804-35-9 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(ethylamino)-1-(4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H19NO2/c1-2-18-12-17(19)15-8-10-16(11-9-15)20-13-14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3 |
InChI Key |
MVHYBRMRFQFTBL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-4-methoxybenzene](/img/structure/B12638397.png)
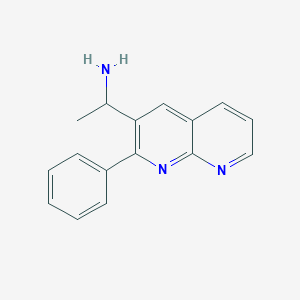
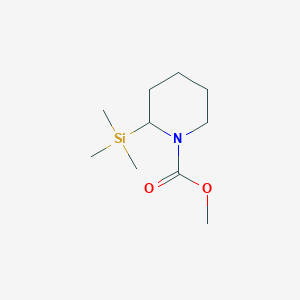
![1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B12638406.png)
![[8-benzyl-6-[[4-(dimethylamino)phenyl]carbamoyl]-8-azabicyclo[3.2.1]octan-2-yl] N-ethylcarbamate](/img/structure/B12638417.png)
![4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12638427.png)
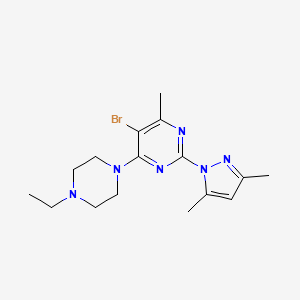
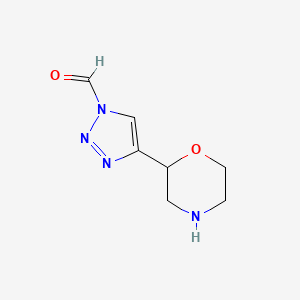
![2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid](/img/structure/B12638443.png)
![1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12638448.png)
